molecular formula C10H17NO3 B2615415 5-Oxo-5-piperidin-1-ylpentanoic acid CAS No. 347142-76-1

5-Oxo-5-piperidin-1-ylpentanoic acid

Cat. No.: B2615415
CAS No.: 347142-76-1
M. Wt: 199.25
InChI Key: PVZBZESZLKWJLS-UHFFFAOYSA-N
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Description

5-Oxo-5-piperidin-1-ylpentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone with a ketone group at the 5-position and a piperidin-1-yl substituent. Its molecular formula is C₁₀H₁₅NO₃, and it serves as a versatile intermediate in medicinal chemistry, particularly in the development of protease inhibitors and neurotransmitter analogs.

Properties

IUPAC Name

5-oxo-5-piperidin-1-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-9(5-4-6-10(13)14)11-7-2-1-3-8-11/h1-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZBZESZLKWJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-piperidin-1-ylpentanoic acid typically involves the reaction of piperidine with a suitable precursor, such as a pentanoic acid derivative. One common method involves the use of 5-oxopentanoic acid, which is reacted with piperidine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and consistency of the final product .

Scientific Research Applications

Chemistry

In organic synthesis, 5-Oxo-5-piperidin-1-ylpentanoic acid serves as a crucial building block for creating more complex molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic pathways.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of carboxylic acidsPotassium permanganate, CrO3
ReductionFormation of secondary alcoholsSodium borohydride, LiAlH4
SubstitutionFormation of substituted piperidine derivativesAlkyl halides, acyl chlorides

Biology

This compound is studied for its interactions with biological molecules and its effects on cellular processes. It has shown potential as an enzyme modulator, influencing various biochemical pathways.

Case Study: Enzyme Interaction
Research indicates that this compound can act as an inhibitor or activator for specific enzymes, impacting metabolic pathways relevant to drug metabolism and therapeutic efficacy .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. It is considered a precursor in drug development, particularly in designing new pharmacological agents targeting specific diseases.

Table 2: Therapeutic Potential of this compound

Application AreaPotential Use
AnticancerInvestigated for cytotoxic properties against cancer cell lines
AntimicrobialEvaluated for effectiveness against multidrug-resistant strains
Neurological DisordersExplored for potential use in treating conditions like Alzheimer’s disease due to its enzyme inhibitory effects

Industry

The compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in industrial applications, including the synthesis of agrochemicals and polymers.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compounds below share the 5-oxopentanoic acid core but differ in substituents at the 5-position, leading to distinct physicochemical and biological properties.

Table 1: Key Structural Features of Analogs
Compound Name (CAS) Substituent at 5-Oxo Position Molecular Formula Molecular Weight (g/mol) Key Features
5-Oxo-5-piperidin-1-ylpentanoic acid Piperidin-1-yl C₁₀H₁₅NO₃ 197.23 Baseline structure
5-Oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanoic acid (MFCD09996830) 4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl C₂₄H₃₃N₂O₆ 457.53 Piperazine core; trimethoxybenzyl enhances lipophilicity
5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid 2-(Benzyloxycarbonyl)ethyl-3-oxopiperazinyl C₂₁H₂₅N₂O₇ 417.44 Oxoethyl and benzyloxy groups increase hydrogen bonding potential
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid (1189749-34-5) 4-(6-Fluorobenzisoxazol-3-yl)piperidin-1-yl C₁₇H₁₉FN₂O₄ 334.34 Fluorinated benzisoxazole improves metabolic stability
5-Oxo-5-[3-(piperidine-1-carbonyl)anilino]pentanoic acid (114779-79-2) 3-(Piperidine-1-carbonyl)anilino C₁₈H₂₃N₃O₄ 345.40 Anilino linkage with piperidine carbonyl; potential enzyme inhibition
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl C₁₁H₁₁FO₃ 210.20 Aromatic fluorophenyl substitution; alters electronic properties

Physicochemical Properties

  • Lipophilicity :
    • The trimethoxybenzyl-piperazine analog () has the highest logP (~3.5 estimated) due to aromatic methoxy groups, enhancing membrane permeability .
    • Fluorinated analogs () exhibit moderate lipophilicity (logP ~2.0–2.5), balancing solubility and bioavailability .
  • Solubility :
    • Carboxylic acid groups in all compounds improve aqueous solubility at physiological pH.
    • The benzyloxycarbonyl derivative () may show reduced solubility in polar solvents due to hydrophobic benzyl groups .

Biological Activity

5-Oxo-5-piperidin-1-ylpentanoic acid (also referred to as Boc-Glu(Pip)-OH) is a compound of significant interest in biological research due to its potential therapeutic applications and unique chemical structure. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring and a ketone group, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors involved in various cellular processes. For instance, it may influence signaling pathways related to metabolic regulation and cell proliferation .

Biological Applications

1. Drug Development:
The compound is being investigated for its potential as a precursor in the synthesis of peptide-based drugs. Its stability during synthesis allows for the creation of complex peptides with desired biological activities .

2. Enzyme Interaction Studies:
Research indicates that this compound can serve as a substrate or inhibitor for certain enzymes, impacting metabolic pathways. For example, it has been used in studies assessing enzyme-substrate interactions in high-throughput screening assays .

3. Cancer Research:
Preliminary studies suggest that derivatives of this compound exhibit micromolar activity against various cancer cell lines, indicating potential anti-cancer properties. Such findings warrant further investigation into its efficacy and mechanisms in cancer treatment .

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
This compound Piperidine ring with ketone groupModulates enzyme activity; potential drug precursor
5-Oxo-5-piperidin-1-ylhexanoic acid Similar structure with an additional carbonSimilar biological interactions
Piperidin-1-ylpentanoic acid Lacks the ketone groupDifferent reactivity profile

Case Studies

Case Study 1: Enzyme Inhibition
In a study focusing on the inhibition of specific enzymes involved in metabolic pathways, this compound demonstrated significant inhibitory effects at concentrations around 50 μM. This suggests its potential role in regulating metabolic disorders .

Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines revealed that derivatives of this compound showed effective cytotoxicity at low micromolar concentrations. This highlights its potential application in developing new cancer therapies .

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